2-(2-nitrophenoxy)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide
Overview
Description
2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a nitrophenoxy group and a pyridinylmethylidene moiety, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves a multi-step process. One common synthetic route includes the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-nitrophenoxy)acetohydrazide. The final step involves the condensation of 2-(2-nitrophenoxy)acetohydrazide with pyridine-3-carbaldehyde under reflux conditions to produce the target compound .
Chemical Reactions Analysis
2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Condensation: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The pyridinylmethylidene moiety can bind to nucleic acids, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide include:
2-(2-nitrophenoxy)acetohydrazide: Lacks the pyridinylmethylidene moiety, resulting in different chemical properties and applications.
Pyridin-3-ylmethylideneacetohydrazide: Lacks the nitrophenoxy group, affecting its reactivity and potential biological activities.
2-(2-nitrophenoxy)ethyl bromide: A related compound used in different synthetic applications.
The uniqueness of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide lies in its combined functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-4-3-7-15-8-11)10-22-13-6-2-1-5-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZDWPANKDRWCW-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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